molecular formula C6O12Y2 B145895 Yttrium oxalate CAS No. 126476-37-7

Yttrium oxalate

Cat. No.: B145895
CAS No.: 126476-37-7
M. Wt: 441.87 g/mol
InChI Key: IBSDADOZMZEYKD-UHFFFAOYSA-H
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Description

Yttrium oxalate, with the formula Y₂(C₂O₄)₃·nH₂O (commonly decahydrate or nonahydrate), is a critical precursor for synthesizing high-purity yttrium oxide (Y₂O₃) via thermal decomposition . Its preparation involves precipitation from acidic solutions using oxalic acid, often under controlled pH (1.5–2.0) and stoichiometric excess of oxalate ions . The compound is thermally decomposed in two stages:

Dehydration: Occurs between 40–150°C, producing intermediate hydrates (e.g., hexahydrate, tetrahydrate) .

Oxalate thermolysis: Above 300°C, leading to intermediates like yttrium oxycarbonate (Y₂CO₃·O or YO·CO₃) and final conversion to Y₂O₃ at 600°C .

Key properties include:

  • Molecular weight: 441.869 g/mol (anhydrous) .
  • Solubility: Insoluble in water; soluble in excess oxalate solutions forming complexes .
  • Applications: Production of Y₂O₃ for ceramics, phosphors, and biomedical devices .

Properties

CAS No.

126476-37-7

Molecular Formula

C6O12Y2

Molecular Weight

441.87 g/mol

IUPAC Name

oxalate;yttrium(3+)

InChI

InChI=1S/3C2H2O4.2Y/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6

InChI Key

IBSDADOZMZEYKD-UHFFFAOYSA-H

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Y+3].[Y+3]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Y+3].[Y+3]

Other CAS No.

867-68-5

Pictograms

Corrosive; Irritant

Origin of Product

United States

Scientific Research Applications

Materials Science

Synthesis of Yttrium Oxide:
Yttrium oxalate serves as a precursor for the synthesis of yttrium oxide (Y2O3Y_2O_3). The thermal decomposition of this compound at elevated temperatures (typically between 390 °C and 550 °C) results in the formation of yttrium oxide with varying morphologies and specific surface areas. The specific surface area can reach up to 65 m²/g when decomposed under optimal conditions, which is crucial for applications in catalysis and ceramics .

Nanocomposite Development:
The oxalate precursor method has been employed to create magnesium yttrium oxide nanocomposites. These composites exhibit enhanced properties suitable for solid oxide fuel cells (SOFC), showcasing the versatility of this compound in developing advanced materials .

Material Synthesis Method Application
Yttrium OxideThermal decompositionCatalysts, ceramics
Magnesium Yttrium OxideOxalate precursor methodSolid oxide fuel cells

Nuclear Chemistry

Radionuclide Separation:
this compound is utilized in the separation of radioactive isotopes, particularly 90Y^{90}Y. In this process, yttrium is precipitated as this compound by adding oxalic acid to a solution containing yttrium ions. This method is significant in nuclear applications where precise separation of isotopes is required for both research and medical purposes .

Medical Applications

Radiopharmaceuticals:
Yttrium plays a vital role in the development of radiopharmaceuticals, particularly for cancer treatment. Yttrium-90 (90Y^{90}Y) complexes are used in targeted radiotherapy due to their ability to deliver localized radiation to tumors while minimizing exposure to surrounding healthy tissues. The coordination chemistry of yttrium allows for the formation of stable complexes that can be effectively utilized in medical imaging and therapy .

Imaging Techniques:
Recent studies highlight the potential of yttrium isotopes in positron emission tomography (PET) imaging and hyperpolarized magnetic resonance imaging (MRI). These applications leverage the unique properties of yttrium isotopes to improve imaging techniques, offering promising avenues for non-invasive diagnostics .

Thermal Properties and Stability

This compound exhibits thermal stability during decomposition, which is crucial for its application in high-temperature processes. The compound's ability to maintain structural integrity while transitioning to yttrium oxide makes it an ideal candidate for various industrial processes where high thermal resistance is required .

Comparison with Similar Compounds

Rare Earth Oxalates

Rare earth (RE) oxalates (e.g., Ce, La, Nd, Gd) share structural similarities with yttrium oxalate but exhibit distinct thermal and solubility behaviors:

Property This compound Cerium Oxalate Lanthanum Oxalate Gadolinium Oxalate
Decomposition Product Y₂O₃ via oxycarbonate intermediates CeO₂ (direct decomposition) La₂O₃ with carbonate intermediates Gd₂O₃ with oxycarbonate phases
Thermal Stability Stable up to 600°C Lower stability (~500°C) Similar to Y Higher stability (~700°C)
Solubility Insoluble in water Slightly soluble in acidic media Insoluble Insoluble
Morphology Control Rods, platelets via surfactant use Nanoparticles via pH control Microcrystals Agglomerated particles

Key Findings :

  • This compound requires higher calcination temperatures (600°C) compared to cerium oxalate (500°C) for oxide formation .
  • Mixed RE oxalates (e.g., Y-Sm-Dy-Gd oxalate) show tunable electrical conductivity, influenced by ionic radii differences .

Transition Metal Oxalates

Zinc and iron oxalates differ significantly in decomposition pathways and applications:

Property This compound Zinc Oxalate Iron Oxalate
Decomposition Product Y₂O₃ ZnO Fe₂O₃ or Fe₃O₄
Decomposition Temp. 600°C 400°C 300–450°C
Applications Ceramics, phosphors Battery electrodes Catalysts, pigments

Key Findings :

  • Transition metal oxalates decompose at lower temperatures due to weaker metal-oxygen bonds .
  • This compound’s insolubility makes it ideal for high-purity oxide synthesis, unlike water-soluble zinc oxalate .

Other Oxalate Salts

  • Ammonium Oxalate : Used as a precipitant for this compound . Unlike this compound, it is highly soluble and serves as a reagent rather than a precursor.

Preparation Methods

Traditional Precipitation Methods

Yttrium oxalate is conventionally prepared by reacting soluble yttrium salts with oxalic acid. A typical procedure involves dissolving yttrium oxide (Y₂O₃) in concentrated nitric acid to form yttrium nitrate, followed by dropwise addition of oxalic acid solution . The reaction proceeds as:

2Y(NO3)3+3H2C2O4Y2(C2O4)3+6HNO32Y(NO3)3 + 3H2C2O4 \rightarrow Y2(C2O4)3 \downarrow + 6HNO3

The precipitate is washed with deionized water to remove residual nitrate ions and dried at 80–110°C to yield hydrated this compound (e.g., decahydrate Y2(C2O4)310H2OY_2(C_2O_4)_3 \cdot 10H_2O) . However, this method often results in suboptimal yields (70–85%) due to the moderate solubility product of this compound (Ksp=5.1×1030K_{sp} = 5.1 \times 10^{-30} at 25°C) .

Alcohol-Assisted Precipitation

To improve yield and reduce oxalic acid consumption, alcohol-modified precipitation has been adopted. In this method, ethanol or methanol is added to the oxalic acid solution before mixing with the yttrium nitrate solution . For example:

  • Solution Preparation :

    • Yttrium nitrate solution: 112.9 g Y₂O₃ dissolved in 225 mL HNO₃, diluted to 2.5 L.

    • Oxalic acid-alcohol solution: 365 g oxalic acid in 1.25 L H₂O mixed with 536.5 mL ethanol .

Both solutions are heated to 80°C and combined under vigorous stirring. Ethanol lowers the solubility product of this compound, increasing recovery to 95% while reducing oxalic acid usage by 14% .

Table 1 : Comparative Performance of Alcohol-Assisted vs. Traditional Methods

ParameterTraditional MethodAlcohol-Assisted Method
Yttrium Recovery (%)80–8592–95
Oxalic Acid Saved (%)012–14
Precipitate Purity (%)99.099.5

Coprecipitation for Doped Yttrium Oxalates

Doped yttrium oxalates (e.g., Y₂₋ₓEuₓ(C₂O₄)₃) are synthesized for phosphor applications. A representative process involves:

  • Dissolving 45.2 g Y₂O₃ and 5.3 g Eu₂O₃ in nitric acid.

  • Adding 146 g oxalic acid and 238 mL denatured alcohol to 500 mL H₂O.

  • Mixing solutions at 80°C to coprecipitate yttrium-europium oxalate .

The alcohol ensures uniform europium distribution, critical for luminescent properties. Post-calcination at 1360°C converts the oxalate to Y1.95Eu0.05O3Y_{1.95}Eu_{0.05}O_3, a red-emitting phosphor .

Scaling and Industrial Production

Large-scale production (e.g., 895 g Y₂O₃ batches) uses methanol as a cost-effective alcohol. Key steps include:

  • Dissolving yttrium oxide in 1.8 L HNO₃.

  • Preparing 10.5% oxalic acid solution (2.9 kg in 13.7 L H₂O) with 1.25 gallons methanol.

  • Mixing at 80°C and filtering the precipitate .

This method achieves 95% recovery, with the precipitate readily filterable due to larger particle size.

Post-Precipitation Treatments and Calcination

Aging the precipitate at 90–100°C for 0.5–24 hours transforms crystal structure, enhancing thermal stability . Calcination parameters determine oxide morphology:

Y2(C2O4)310H2O400600CY2O3+3CO2+10H2OY2(C2O4)3 \cdot 10H2O \xrightarrow{400-600^\circ C} Y2O3 + 3CO2 \uparrow + 10H_2O \uparrow

Higher calcination temperatures (e.g., 1360°C) produce dense, luminescent Y₂O₃:Eu³⁺ crystals .

Factors Influencing Particle Size and Morphology

Table 2 : Impact of Process Variables on this compound Properties

VariableEffect on Particle SizeEffect on Morphology
Alcohol ConcentrationIncreases size (5→20 µm)Enhances cubic habit
Mixing RateReduces size (20→10 µm)Promotes irregular shapes
Aging DurationIncreases size (10→50 µm)Improves crystallinity
GradePurity (%)Typical Applications
2N99Ceramic precursors
4N99.99Optical coatings
5N99.999Semiconductor dopants

Q & A

Q. What are the optimal synthesis conditions for yttrium oxalate to ensure high purity and crystallinity?

To synthesize high-purity this compound, researchers should consider:

  • Hydrothermal synthesis : Adjust pH (typically 1.5–3.0) and stoichiometric ratios of yttrium nitrate to oxalic acid to favor crystalline hydrate formation (e.g., Y₂(C₂O₄)₃·nH₂O) .
  • Combustion synthesis : Use glycol-nitrate precursors at controlled calcination temperatures (e.g., 800–1000°C) to minimize impurities and enhance crystallinity .
  • Precipitation methods : Monitor reaction kinetics to avoid co-precipitation of rare earth impurities; use excess oxalic acid (1.5–2.0 molar ratios) for complete yttrium ion complexation .

Q. What characterization techniques are most effective for analyzing this compound’s structural and thermal properties?

Key methodologies include:

  • X-ray diffraction (XRD) : Identify crystalline phases and hydrate structures (e.g., tetrahydrate vs. anhydrous forms) .
  • Thermogravimetric analysis (TGA) : Track decomposition stages (e.g., dehydration, oxalate → oxide conversion) under inert or oxidizing atmospheres .
  • Raman spectroscopy : Detect oxalate ligand bonding modes (e.g., C-O stretching at 1460–1490 cm⁻¹) to confirm coordination geometry .
  • Scanning electron microscopy (SEM) : Assess particle morphology and aggregation behavior, critical for applications in functional materials .

Advanced Research Questions

Q. How can kinetic parameters of this compound’s thermal decomposition be accurately determined using non-isothermal methods?

Researchers should employ model-free approaches (e.g., Kissinger, Ozawa-Flynn-Wall) to calculate activation energies (Eₐ) without assuming reaction mechanisms. For example:

  • Use TGA data at multiple heating rates (5–20°C/min) to plot ln(β/Tₚ²) vs. 1/Tₚ (Kissinger method), where Tₚ is the peak decomposition temperature .
  • Validate results with isoconversional methods (e.g., Friedman) to account for varying Eₐ during multi-stage decomposition .

Q. What methodological approaches resolve contradictions in reported activation energies for this compound decomposition?

Discrepancies in Eₐ values (e.g., 167–220 kJ/mol) may arise from differences in:

  • Atmospheric conditions : Oxidizing vs. inert gases alter decomposition pathways (e.g., CO vs. CO₂ release) .
  • Sample morphology : Nanoparticle vs. bulk materials exhibit varying thermal conductivities.
  • Analytical protocols : Standardize heating rates and sample masses across studies. Replicate experiments using in situ XRD to correlate phase transitions with mass loss data .

Q. What computational models predict the decomposition pathway of this compound under varying atmospheric conditions?

Density functional theory (DFT) simulations can:

  • Map intermediate species (e.g., Y₂O(CO₃)₂) during stepwise decomposition.
  • Evaluate Gibbs free energy changes for reactions like Y₂(C₂O₄)₃ → Y₂O₃ + 3CO₂ + 3CO .
  • Validate predictions with experimental gas chromatography-mass spectrometry (GC-MS) data to detect CO/CO₂ ratios .

Q. How can selective separation of yttrium from rare earth mixtures using oxalate precipitation be optimized?

Key factors include:

  • pH control : Maintain pH 1.5–2.5 to preferentially precipitate this compound over lighter rare earths (e.g., La, Ce) .
  • Oxalate concentration : Use 0.5–1.0 M oxalic acid to minimize co-precipitation of dysprosium or other heavy rare earths .
  • Ligand-assisted separation : Introduce complexing agents (e.g., lactic acid) to modulate yttrium’s solubility before oxalate addition .

Methodological Notes

  • Data validation : Cross-reference thermal analysis (TGA/DSC) with spectroscopic techniques (FTIR, XRD) to confirm decomposition products .
  • Reproducibility : Document synthesis parameters (e.g., stirring rate, aging time) meticulously to enable replication .
  • Contradiction resolution : Use multivariate statistical analysis to disentangle confounding variables (e.g., impurities, atmospheric effects) in kinetic studies .

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